molecular formula C20H24N2O3 B3985554 N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride

N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride

Cat. No. B3985554
M. Wt: 340.4 g/mol
InChI Key: XKUNKIJPGCPZNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride, also known as JNJ-1930942, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride works by blocking the TRPV1 receptor, which is involved in pain sensation. This receptor is activated by heat, acid, and certain chemicals, and its activation leads to the sensation of pain. By blocking this receptor, this compound can reduce the sensation of pain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce pain sensitivity and improve mobility in models of neuropathic pain and osteoarthritis. It has also been shown to reduce inflammation in animal models of inflammatory pain.

Advantages and Limitations for Lab Experiments

N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride has a number of advantages for lab experiments. It is a highly specific TRPV1 receptor blocker, which makes it useful for studying the role of this receptor in pain sensation. However, it also has some limitations. It has a relatively short half-life, which means that it must be administered frequently in order to maintain its effects. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride. One area of interest is in the development of more potent and selective TRPV1 receptor blockers. Another area of interest is in the development of new formulations of this compound that improve its solubility and half-life. Finally, this compound could be studied in combination with other pain medications to determine its potential as an adjunct therapy.

Scientific Research Applications

N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its ability to block the TRPV1 receptor, which is involved in pain sensation. This compound has shown promise as a potential treatment for chronic pain conditions such as neuropathic pain and osteoarthritis.

properties

IUPAC Name

N-[2-(2-phenoxyethoxy)phenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-20(16-7-6-12-21-15-16)22-18-10-4-5-11-19(18)25-14-13-24-17-8-2-1-3-9-17/h1-5,8-11,16,21H,6-7,12-15H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUNKIJPGCPZNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC=C2OCCOC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride
Reactant of Route 3
Reactant of Route 3
N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride
Reactant of Route 5
N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride
Reactant of Route 6
N-[2-(2-phenoxyethoxy)phenyl]-3-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.